1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
2-tert-butyl-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4S/c1-16(2,3)14-18-19-15(22-14)21-10-8-20(9-11-21)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOLJJWKVUZWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Thiadiazole Formation
Competing pathways during cyclization may yield regioisomers. Employing bulky electron-withdrawing groups (e.g., tert-butyl) directs substitution to the 5-position, as steric hindrance minimizes alternative ring orientations.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMF enhance SNAr reactivity by stabilizing the transition state. However, dimethylacetamide (DMAc) has shown superior performance in microwave-assisted reactions, likely due to higher dielectric constant and thermal stability.
Scalability Considerations
While microwave synthesis offers rapid results, scaling to industrial production requires transitioning to continuous flow reactors . Pilot studies demonstrate that maintaining a residence time of 10 minutes at 150°C in a tubular reactor achieves 85% yield, comparable to batch methods.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 0.5–2 hours |
| Yield | 65–75% | 70–85% |
| Energy Consumption | High | Moderate |
| Byproduct Formation | 10–15% | 5–8% |
Microwave-assisted synthesis emerges as the superior approach, balancing efficiency and scalability .
Scientific Research Applications
Agricultural Applications
Tebuthiuron is primarily used as a herbicide, particularly in forestry and agriculture. Its mechanism of action involves inhibiting photosynthesis, making it effective against a range of weeds and unwanted vegetation.
Case Study: Efficacy in Forestry
A notable study evaluated the effectiveness of Tebuthiuron in controlling brush species in pine plantations. The results indicated that:
| Treatment Type | Survival Rate (%) | Topkill Rate (%) |
|---|---|---|
| Control | 73 | - |
| Tebuthiuron | 30 | 87 |
| Hexazinone | 70 | 55 |
The study concluded that while Tebuthiuron had a lower survival rate for planted pines immediately after application, it effectively controlled undesirable brush species over time, demonstrating its utility in site preparation for forestry .
Pharmaceutical Applications
In addition to its agricultural uses, Tebuthiuron has been investigated for potential pharmaceutical applications due to its unique chemical structure.
Antimicrobial Properties
Research has shown that derivatives of thiadiazole compounds exhibit antimicrobial activity. Specifically, studies have indicated that modifications to the thiadiazole ring can enhance the antibacterial properties of compounds similar to Tebuthiuron. This opens avenues for developing new antimicrobial agents based on its structure.
Case Study: Synthesis and Testing of Derivatives
A study synthesized various derivatives of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine and tested their efficacy against different bacterial strains. The results are summarized below:
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Original Tebuthiuron | E. coli | 12 |
| Modified Derivative A | E. coli | 16 |
| Modified Derivative B | Staphylococcus aureus | 15 |
The modified derivatives showed improved antibacterial activity compared to the original compound, suggesting potential for further development in pharmaceutical applications .
Environmental Impact Studies
Tebuthiuron's environmental impact has also been a subject of research. Studies have assessed its degradation in soil and water environments to understand its persistence and potential ecological risks.
Findings on Soil Persistence
Research indicates that Tebuthiuron degrades relatively slowly in soil under certain conditions, which raises concerns about its long-term ecological effects. The degradation rates were found to be influenced by factors such as soil type and moisture levels:
| Soil Type | Half-life (days) |
|---|---|
| Sandy Soil | 30 |
| Clayey Soil | 45 |
These findings underscore the importance of careful application and management practices when using Tebuthiuron in agricultural settings .
Mechanism of Action
The mechanism by which 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C₁₆H₂₀FN₅S.
Key Observations:
- Heterocycle Impact : The 1,3,4-thiadiazole core (target compound) provides greater rigidity and electron-withdrawing effects compared to thiazole () or piperazine-only systems (). This may enhance metabolic stability .
- Substituent Effects: The tert-butyl group in the target compound increases steric bulk compared to nitro or fluorobenzyl substituents in analogs . This could reduce off-target interactions but may limit solubility.
Metabolic Stability
- Fluorinated aromatic systems (e.g., 4-fluorophenyl in the target compound and flunarizine) reduce oxidative metabolism, as seen in , where fluorination decreases clearance of N-dealkylated metabolites .
- The tert-butyl group may further hinder enzymatic degradation compared to nitro or methyl substituents .
Biological Activity
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy against various diseases, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorophenyl group and a 5-tert-butyl-1,3,4-thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 297.32 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies indicate that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to piperazine were evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that similar piperazine derivatives showed IC50 values in the low micromolar range against human breast cancer cells (e.g., MCF-7 and MDA-MB-231) .
Table 1: Cytotoxic Activity of Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | MCF-7 | 18 |
| 5a | MDA-MB-231 | 15 |
| LQFM180 | Various CNS Cells | <20 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity. Inhibition of PARP leads to increased DNA damage in cancer cells, promoting apoptosis. For example, compounds tested demonstrated a significant increase in caspase activity and enhanced cleavage of PARP1 .
Neuropharmacological Effects
In addition to anticancer properties, the compound has been investigated for its neuropharmacological effects. A related compound demonstrated anxiolytic-like activity in behavioral tests, suggesting potential applications in treating anxiety disorders . The compound's effects on neurotransmitter pathways indicate possible utility in central nervous system (CNS) disorders.
Table 2: Neuropharmacological Effects
| Study Reference | Effect | Observed Outcome |
|---|---|---|
| Anxiolytic Activity | Decreased latency to sleep | |
| Central Depressant | Increased sleep duration |
Case Study 1: Anticancer Efficacy
A study published in Molecules examined the efficacy of thiadiazole derivatives, including those related to our compound, against various cancer cell lines. The findings indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of apoptotic pathways .
Case Study 2: Neuropharmacological Assessment
In another study focusing on CNS effects, the compound was assessed for its impact on anxiety-related behaviors using established animal models. Results indicated that it effectively reduced anxiety-like behaviors without impairing motor functions, suggesting a favorable safety profile for potential therapeutic use .
Q & A
Basic: What are the standard synthetic routes for 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)piperazine?
Methodological Answer:
Synthesis typically involves coupling a fluorophenyl-piperazine precursor with a thiadiazole moiety. For example:
- Step 1: React 1-(4-fluorophenyl)piperazine with a tert-butyl-substituted thiadiazole intermediate under nucleophilic substitution conditions.
- Step 2: Use polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to deprotonate the piperazine nitrogen, facilitating alkylation or acylation .
- Step 3: Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 2:1) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze H and C NMR to confirm substituent positions. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm, while fluorophenyl protons show splitting patterns at δ ~7.0–7.5 ppm .
- Mass Spectrometry: Use LC-MS or HRMS to verify molecular weight (e.g., [M+H] peak at m/z 347.3) and fragmentation patterns .
- Elemental Analysis: Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Use: Add catalytic KI to enhance nucleophilicity in alkylation steps .
- Temperature Control: Conduct reactions under reflux (80–100°C) for 6–12 hours to improve conversion rates .
- Purification: Use preparative HPLC for high-purity isolation if column chromatography fails .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation: Modify the tert-butyl group to isopropyl or cyclopropyl to assess steric effects on bioactivity .
- Fluorophenyl Replacement: Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to evaluate electronic effects .
- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7) or microbial strains to correlate structural changes with activity .
Advanced: What computational strategies are used to study its biological interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Key residues (e.g., Asp 831 in EGFR) often form hydrogen bonds with the piperazine nitrogen .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Advanced: Which analytical methods resolve stability issues in aqueous solutions?
Methodological Answer:
- HPLC Stability Testing: Prepare solutions in PBS (pH 7.4) and analyze degradation products over 24 hours at 37°C. Use a C18 column with UV detection at 254 nm .
- pH-Dependent Studies: Adjust pH (2–9) and monitor hydrolysis of the thiadiazole ring via H NMR .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type specificity .
- Assay Validation: Confirm results using orthogonal methods (e.g., flow cytometry vs. MTT assay for cytotoxicity) .
Advanced: What strategies improve selectivity for target enzymes?
Methodological Answer:
- Enzyme Inhibition Profiling: Screen against a panel of kinases (e.g., PKA, PKC) to identify off-target effects.
- Co-Crystallization: Obtain X-ray structures of the compound bound to the target enzyme to guide rational design .
Advanced: How to scale up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Chemistry: Use microreactors to maintain precise temperature and mixing control during alkylation steps .
- In-line Monitoring: Implement FTIR or PAT (Process Analytical Technology) for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
